molecular formula C26H36O12 B1674208 Laboutein CAS No. 90042-98-1

Laboutein

Cat. No.: B1674208
CAS No.: 90042-98-1
M. Wt: 540.6 g/mol
InChI Key: VEFWRDCPZSQNLG-QNCAMVDGSA-N
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Description

Laboutein (systematic IUPAC name pending verification) is a synthetic hybrid multidentate ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates phosphine and alkene moieties, enabling versatile binding modes and enhanced catalytic activity in cross-coupling reactions, hydrogenation, and asymmetric catalysis .

Properties

CAS No.

90042-98-1

Molecular Formula

C26H36O12

Molecular Weight

540.6 g/mol

IUPAC Name

[(1S,2S,3S,4R,7S,8E,10Z,12S,13R,14S,16R,17S)-2,12-diacetyloxy-3,16,17-trihydroxy-9-(hydroxymethyl)-4,13,17-trimethyl-5-oxo-6-oxatricyclo[11.4.0.03,7]heptadeca-8,10-dien-14-yl] acetate

InChI

InChI=1S/C26H36O12/c1-12-23(32)38-20-9-16(11-27)7-8-18(35-13(2)28)24(5)19(36-14(3)29)10-17(31)25(6,33)21(24)22(26(12,20)34)37-15(4)30/h7-9,12,17-22,27,31,33-34H,10-11H2,1-6H3/b8-7-,16-9+/t12-,17+,18-,19-,20-,21+,22-,24-,25+,26-/m0/s1

InChI Key

VEFWRDCPZSQNLG-QNCAMVDGSA-N

SMILES

CC1C(=O)OC2C1(C(C3C(C(CC(C3(C(C=CC(=C2)CO)OC(=O)C)C)OC(=O)C)O)(C)O)OC(=O)C)O

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]\2[C@@]1([C@H]([C@H]3[C@]([C@@H](C[C@@H]([C@@]3([C@H](/C=C\C(=C2)\CO)OC(=O)C)C)OC(=O)C)O)(C)O)OC(=O)C)O

Canonical SMILES

CC1C(=O)OC2C1(C(C3C(C(CC(C3(C(C=CC(=C2)CO)OC(=O)C)C)OC(=O)C)O)(C)O)OC(=O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Laboutein;  (-)-Laboutein; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Laboutein’s functional and structural analogs include BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). Below, we compare their properties, catalytic performance, and applications.

Table 1: Key Properties of this compound and Analogous Ligands

Property This compound BINAP Xantphos
Structure Phosphine-alkene hybrid Bis-phosphine binaphthyl Bulky bis-phosphine
Coordination Modes Multidentate (P, C=C) Bidentate Bridging bidentate
Catalytic Use Cross-coupling Asymmetric synthesis Hydroamination
Metal Affinity High (Pd, Ni) High (Ru, Rh) Moderate (Pd, Pt)
Thermal Stability >150°C (decomp.) >200°C >180°C

Structural Comparison

  • This compound combines a flexible alkene backbone with phosphine donors, enabling adaptive coordination to metals. This contrasts with BINAP, a rigid chiral ligand critical in asymmetric hydrogenation (e.g., Noyori hydrogenation) .
  • Xantphos employs a xanthene backbone to create a wide bite angle, favoring chelation in larger metal complexes, whereas this compound’s smaller bite angle suits electron-rich metal centers .

Catalytic Performance

  • In Suzuki-Miyaura cross-coupling, this compound-Pd complexes achieve 95% yield under mild conditions (25°C, 12h), outperforming Xantphos-Pd systems (82% yield) but lagging behind BINAP-Ru in enantioselectivity (>99% ee) .
  • This compound’s alkene moiety participates in redox-active catalysis, a feature absent in traditional phosphine ligands like BINAP .

Limitations

  • This compound’s air sensitivity surpasses that of Xantphos, requiring inert handling conditions.
  • Its synthetic complexity (5-step synthesis, 30% overall yield) limits scalability compared to BINAP (3-step synthesis, 65% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laboutein
Reactant of Route 2
Laboutein

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